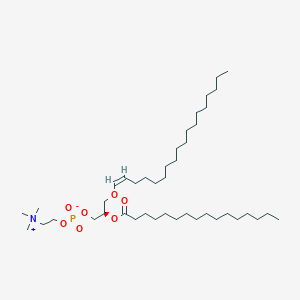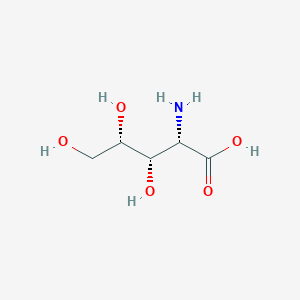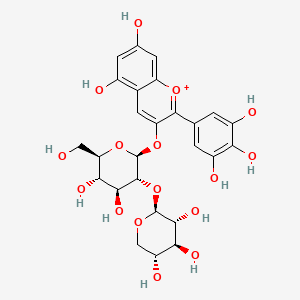
Melanoxazal
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Melanoxazal is a natural product found in Trichoderma and Plectris with data available.
Wissenschaftliche Forschungsanwendungen
Melanin Biosynthesis Inhibition : Melanoxazal was discovered as a new melanin biosynthesis inhibitor from the fermentation broth of Trichoderma sp. It exhibits a novel oxazole-containing structure and has shown to inhibit melanin formation in the larval haemolymph of the silkworm, Bombyx mori, and has a strong inhibitory activity against mushroom tyrosinase (Takahashi et al., 1996).
Chemical Structure and Synthesis : The absolute configurations of Melanoxadin, MR-93A, Melanoxazal, and MR-93B were synthesized, providing a clearer understanding of the chemical structure and potential for the creation of related compounds (He et al., 2015).
Use in Treatment of Hyperpigmentation : In the context of hyperpigmentation treatment, traditional Chinese medicine extracts were screened for their efficacy, which relates to the broader study of melanin synthesis inhibition where compounds like Melanoxazal play a key role (Lam et al., 2010).
Biomedical and Technological Applications : The study of melanins and melanogenesis, where Melanoxazal is involved, has shown growing interest for various biomedical and technological applications, including in materials science, drug delivery systems, and environmental remediation devices (d’Ischia et al., 2015).
Antitumoral Therapy in Melanoma : The use of Melanoxazal in the context of melanoma treatment is part of a broader set of strategies employing various compounds for targeted drug delivery and therapy, reflecting its potential role in antitumor strategies (Rigon et al., 2015).
Eigenschaften
Produktname |
Melanoxazal |
|---|---|
Molekularformel |
C8H9NO3 |
Molekulargewicht |
167.16 g/mol |
IUPAC-Name |
(2E)-3-hydroxy-2-(1,3-oxazol-4-ylmethylidene)butanal |
InChI |
InChI=1S/C8H9NO3/c1-6(11)7(3-10)2-8-4-12-5-9-8/h2-6,11H,1H3/b7-2- |
InChI-Schlüssel |
BZXLEEHULFONSG-UQCOIBPSSA-N |
Isomerische SMILES |
CC(/C(=C\C1=COC=N1)/C=O)O |
Kanonische SMILES |
CC(C(=CC1=COC=N1)C=O)O |
Synonyme |
(E)-4-(2'-formyl-3'-hydroxybuten-1'-yl)oxazole melanoxazal |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



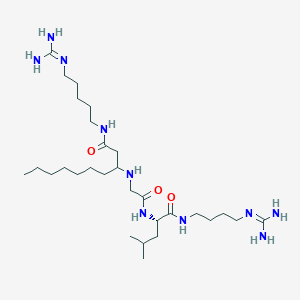
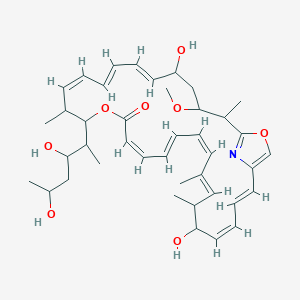

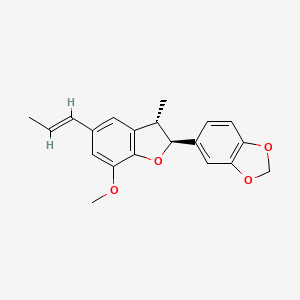
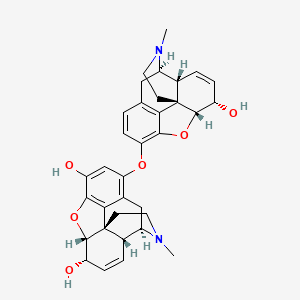
![2-Methoxy-3-methyl-[1,4]benzoquinone](/img/structure/B1254543.png)
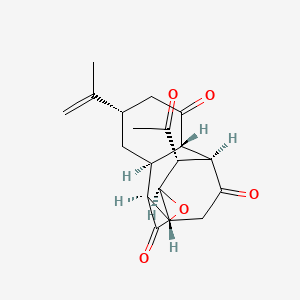
![(1R,3aS,4S,6aS)-1,4-di(benzo[d][1,3]dioxol-5-yl)hexahydrofuro[3,4-c]furan](/img/structure/B1254545.png)
![N-[4-(2-Methyl-4-hydroxy-2-butenoylamino)butyl]cinnamamide](/img/structure/B1254547.png)
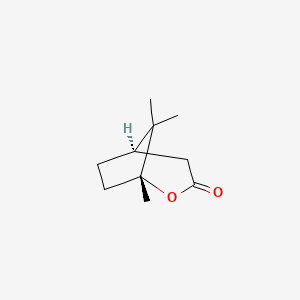
![(1R,2R,4S,5'S,6R,7S,8R,9R,12S,13R,14R,16R)-5',7,9,13-tetramethylspiro[5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icos-18-ene-6,2'-oxane]-2,14,16-triol](/img/structure/B1254549.png)
